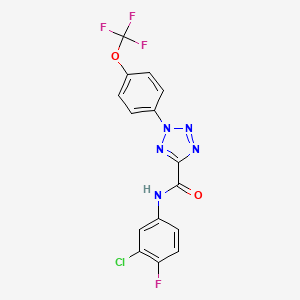![molecular formula C23H16ClFN2O2 B2401429 (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 477711-03-8](/img/structure/B2401429.png)
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C24H18ClFN2O3 . It has an average mass of 436.863 Da and a monoisotopic mass of 436.098999 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC24H18ClFN2O3 . The InChI code for this compound is 1S/C15H12ClFO2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them. Physical and Chemical Properties Analysis
The compound has a melting point of60-62 degrees Celsius .
Scientific Research Applications
Antimicrobial Activity
A study by Kumar et al. (2012) focused on synthesizing a series of compounds structurally related to (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone and evaluating their antimicrobial properties. They found that these compounds showed significant antimicrobial activity, with some variants exhibiting higher efficacy than standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Structural and Spectroscopic Analysis
In a 2017 study, Sun et al. detailed the crystal structure of a closely related compound. They used X-ray diffraction to elucidate its molecular structure, offering insights into its physical and chemical characteristics, which are essential for understanding its potential applications in various scientific fields (Sun, Zhai, Sun, Tan, Weng, & Liu, 2017).
Synthesis and Biological Activities
A 2010 study by Gadakh et al. reported on the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, exhibiting promising antibacterial activities against various bacterial strains. Although different in structure, this research highlights the potential of similar compounds for antibacterial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).
Molecular Docking and Antimicrobial Activity
Sivakumar et al. (2021) conducted a comprehensive study combining experimental and theoretical approaches to explore the molecular structure and antimicrobial activity of a related molecule. Their findings underline the potential of these compounds in antimicrobial applications and provide a model for exploring similar chemical structures (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanone derivatives, demonstrating favorable herbicidal and insecticidal activities. This indicates potential agricultural applications for compounds in the same chemical family (Wang, Wu, Liu, Li, Song, & Li, 2015).
Role in Crystal Packing
Sharma et al. (2019) investigated the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives, closely related to the compound . Understanding such interactions is crucial for designing materials with specific physical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound may bind to its target, altering its function and leading to downstream effects . The exact nature of these interactions and changes is subject to ongoing research.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action are subject to ongoing research. The compound’s interactions with its targets lead to changes in cellular processes, which could have various effects depending on the specific target and the type of cell .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Properties
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-20-7-4-8-21(25)19(20)15-29-18-11-9-16(10-12-18)22-13-14-27(26-22)23(28)17-5-2-1-3-6-17/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQIXHVLXYVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)
![3-[(2-Bromoacetyl)amino]benzamide](/img/structure/B2401353.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)
![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)



![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
